3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the triazoloquinazoline core, along with the bromophenyl and methoxypropyl substituents, imparts unique chemical and biological properties to the molecule.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets, influencing their function .
Mode of Action
It’s worth noting that compounds with similar structures have been utilized in the construction of star-shaped tristriazolotriazine derivatives, which feature thermally activated delayed fluorescence (tadf) activities . These compounds can utilize both singlet and triplet excitons for light emission .
Biochemical Pathways
Compounds with similar structures have been associated with light emission processes, suggesting a potential role in pathways related to light-sensitive biological processes .
Pharmacokinetics
The pharmacokinetics of similar compounds, especially those involved in light emission processes, would be crucial in determining their bioavailability and efficacy .
Result of Action
Similar compounds have been associated with light emission processes, suggesting potential applications in areas such as optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring:
Quinazoline ring formation: The triazole intermediate is then subjected to cyclization with appropriate reagents to form the quinazoline ring.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazoloquinazolines.
Scientific Research Applications
3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: It is used as a probe to study the binding interactions with various biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 3-(3-fluorophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Uniqueness
The presence of the bromophenyl group in 3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine imparts unique electronic and steric properties compared to its chloro and fluoro analogs. This can lead to differences in biological activity and chemical reactivity, making it a compound of particular interest in drug discovery and material science .
Properties
IUPAC Name |
3-(3-bromophenyl)-N-(3-methoxypropyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O/c1-26-11-5-10-21-18-15-8-2-3-9-16(15)25-19(22-18)17(23-24-25)13-6-4-7-14(20)12-13/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGQQKFUFIXREH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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